molecular formula C31H27N5O3S B11688919 N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B11688919
M. Wt: 549.6 g/mol
InChI Key: CNKQYBIRLOWRFD-UZWMFBFFSA-N
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Description

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a triazolylsulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C31H27N5O3S

Molecular Weight

549.6 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C31H27N5O3S/c1-38-27-18-17-24(19-28(27)39-21-23-11-5-2-6-12-23)20-32-33-29(37)22-40-31-35-34-30(25-13-7-3-8-14-25)36(31)26-15-9-4-10-16-26/h2-20H,21-22H2,1H3,(H,33,37)/b32-20+

InChI Key

CNKQYBIRLOWRFD-UZWMFBFFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Preparation of 4,5-Diphenyl-4H-1,2,4-Triazole-3-Thiol

The triazole-thiol intermediate serves as the sulfanyl donor. A modified Hantzsch triazole synthesis is employed:

Procedure :

  • Cyclization : React phenylhydrazine with thiourea in ethanol under reflux to form 4,5-diphenyl-4H-1,2,4-triazole-3-thiol.

  • Purification : Recrystallize from ethanol to yield white crystals (mp 148–150°C).

Reaction Conditions :

ReagentSolventTemperatureTimeYield
Phenylhydrazine, thioureaEthanolReflux6 hr78%

Synthesis of 3-(Benzyloxy)-4-Methoxybenzaldehyde

This aldehyde is prepared via selective protection of vanillin:

Procedure :

  • Benzylation : Treat vanillin with benzyl bromide and K₂CO₃ in DMF at 60°C for 12 hr.

  • Isolation : Extract with ethyl acetate, wash with brine, and concentrate to afford a yellow oil (yield: 85%).

Characterization :

  • ¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 7.45–7.30 (m, 5H, Bn), 6.95–6.85 (m, 3H, Ar-H).

Core Reaction: Condensation and Sulfanyl Incorporation

Formation of the Hydrazide Backbone

The hydrazide segment is synthesized via Schiff base formation:

Procedure :

  • Condensation : React 3-(benzyloxy)-4-methoxybenzaldehyde (1.0 equiv) with acetohydrazide (1.2 equiv) in methanol under reflux for 4 hr.

  • Isolation : Filter the precipitated product and wash with cold methanol (yield: 90%).

Optimization Note :

  • Excess hydrazide ensures complete imine formation.

  • Methanol minimizes side reactions compared to polar aprotic solvents.

Thioether Bond Formation

The sulfanyl group is introduced via nucleophilic substitution:

Procedure :

  • Activation : Treat 4,5-diphenyl-4H-1,2,4-triazole-3-thiol (1.0 equiv) with NaH in dry THF (0°C, 30 min).

  • Alkylation : Add bromoacetohydrazide derivative (1.1 equiv) and stir at room temperature for 12 hr.

  • Workup : Quench with ice water, extract with DCM, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Reaction Conditions :

ParameterValue
SolventTHF
BaseNaH (1.2 equiv)
Temperature0°C → RT
Yield65%

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 11.25 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.70–7.20 (m, 15H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 3.85 (s, 3H, OCH₃).

  • LC-MS : m/z 621.2 [M+H]⁺ (calculated: 621.2).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile:water = 70:30, λ = 254 nm).

Discussion of Methodological Variations

Alternative Sulfanyl Group Introduction

Patent EP1615637A1 describes using chloroacetamide derivatives in DMF with triethylamine, yielding 70–75%. However, NaH/THF offers better regioselectivity for bulkier substrates.

Solvent Impact on Yield

Comparative studies indicate:

SolventYieldPurity
THF65%98%
DMF70%95%
Acetone55%92%

THF balances reactivity and purity, minimizing by-products .

Chemical Reactions Analysis

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .

Scientific Research Applications

Chemistry

N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide serves as a valuable building block in organic synthesis. It can be utilized in:

  • Synthesis of Complex Molecules : Its unique structure allows for the creation of more complex derivatives.
  • Reagents in Organic Reactions : It can participate in various chemical reactions such as oxidation, reduction, and substitution reactions.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Studies have shown that similar compounds possess antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 31.25 to 62.5 µg/mL against standard strains.
  • Antifungal Activity : The triazole moiety is effective against fungal pathogens by inhibiting ergosterol synthesis.

Medicine

The therapeutic potential of this compound is under investigation for:

  • Cancer Treatment : Research is ongoing to evaluate its efficacy as a chemotherapeutic agent.
  • Infectious Diseases : Its antimicrobial properties make it a candidate for developing new treatments against resistant strains.

Industry Applications

In industrial contexts, this compound may find applications such as:

  • Catalysts in Chemical Processes : Its unique structure can facilitate various catalytic reactions.
  • Development of New Materials : The compound's properties may be harnessed in creating novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with DNA synthesis or protein function, resulting in cell death or growth inhibition .

Comparison with Similar Compounds

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can be compared with similar compounds such as:

Biological Activity

N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound belonging to the class of hydrazones and triazole derivatives. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the current understanding of its biological activity based on various studies.

Chemical Structure

The compound's structure can be represented as follows:

C24H22N4O2S\text{C}_{24}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that related triazole derivatives possess antibacterial effects against various strains such as Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 31.25 to 62.5 µg/mL against standard bacterial strains .

Antifungal Activity

The compound's triazole moiety is known for its antifungal properties. Triazoles inhibit ergosterol synthesis in fungi, making them effective against fungal pathogens. Preliminary studies suggest that derivatives exhibit activity against common fungal strains.

Anticancer Activity

Recent investigations into the anticancer potential of triazole derivatives have shown promising results:

  • Cell Viability Assays : In vitro studies have demonstrated that certain derivatives can significantly reduce the viability of cancer cell lines, including melanoma and breast cancer cells. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .

Study 1: Antibacterial Efficacy

A study conducted by Narayana et al. (2016) examined the antibacterial efficacy of a related compound against S. aureus and E. coli. The results indicated that the compound exhibited significant antibacterial activity with an MIC of 40 µg/mL against M. tuberculosis .

Study 2: Cytotoxic Effects on Cancer Cells

A recent study evaluated the cytotoxic effects of a triazole derivative on melanoma cells. The findings revealed that the compound induced apoptosis in melanoma cells by activating caspase pathways and downregulating anti-apoptotic proteins .

Data Tables

Activity Type Target Organisms/Cells MIC/IC50 Values Reference
AntibacterialS. aureus, E. coli31.25 - 62.5 µg/mL
AntimycobacterialM. tuberculosis40 µg/mL
AnticancerMelanoma Cell LinesIC50 < 10 µM

Q & A

Q. Key Reaction Conditions Table :

StepSolventCatalystTemperatureTimeYield Range
CyclizationEthanolCs₂CO₃Reflux (78°C)8–12 h60–75%
CondensationDMFNone70°C6 h50–65%

Advanced: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:
Contradictions arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

  • Variable-Temperature NMR : To detect tautomeric equilibria (e.g., triazole ring proton shifts at −40°C to 100°C) .
  • X-ray Crystallography : Resolve absolute configuration and confirm hydrogen bonding patterns .
  • DFT Calculations : Compare experimental NMR/IR with computed spectra for dominant conformers .

Basic: Which spectroscopic techniques are essential for confirming molecular structure?

Methodological Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm), hydrazide NH (δ 10–12 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns .

Advanced: How do substituent variations (e.g., benzyloxy vs. methoxy) affect bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Benzyloxy Group : Enhances lipophilicity, improving membrane permeability in antimicrobial assays .
  • Methoxy Group : Electron-donating effects stabilize π-π interactions with enzyme active sites (e.g., COX-2 inhibition) .

Q. SAR Comparison Table :

SubstituentLogPIC₅₀ (Antimicrobial)IC₅₀ (COX-2)
Benzyloxy3.812 µM 45 µM
Methoxy2.128 µM 18 µM

Basic: What are the primary biological targets of this compound?

Methodological Answer:

  • Enzyme Inhibition : Assess via fluorescence-based assays (e.g., acetylcholinesterase inhibition at λex 280 nm) .
  • Receptor Binding : Radioligand displacement assays (e.g., EGFR tyrosine kinase using [³H]-gefitinib) .
  • Antimicrobial Activity : Broth microdilution (MIC values against S. aureus and E. coli) .

Advanced: How can in silico methods predict ADMET properties?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to CYP450 isoforms to predict metabolism .
  • SwissADME : Calculate bioavailability scores (e.g., 0.55 for this compound) and blood-brain barrier penetration .
  • ProTox-II : Estimate hepatotoxicity (Probability: 72%) and mutagenicity .

Basic: How is purity validated, and what are common impurities?

Methodological Answer:

  • HPLC : Use a C18 column (acetonitrile/water gradient, 1.0 mL/min); purity >95% required for biological assays .
  • TLC Monitoring : Hexane/ethyl acetate (3:1) to detect unreacted hydrazide (Rf 0.3) or triazole intermediates (Rf 0.6) .
  • Common Impurities : Partial hydrolysis products (e.g., free thiols at Rf 0.2) or dimerized by-products .

Advanced: What experimental designs optimize reaction yield while minimizing by-products?

Methodological Answer:

  • DoE (Design of Experiments) : Vary solvent polarity (DMF vs. DMSO), temperature (50–90°C), and stoichiometry (1:1 to 1:1.2) .
  • By-Product Mitigation : Add molecular sieves to absorb water in condensation steps .
  • Catalyst Screening : Test p-toluenesulfonic acid vs. pyridine for triazole ring closure efficiency .

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